molecular formula C13H8Cl2N2S3 B3010936 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 672951-73-4

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine

Cat. No.: B3010936
CAS No.: 672951-73-4
M. Wt: 359.3
InChI Key: RJVMZQWXUNUOEQ-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is a substituted thieno[3,2-d]pyrimidine derivative characterized by a sulfur-containing heterocyclic core fused with a pyrimidine ring. The compound features a 2,4-dichlorophenylsulfanyl group at the 4-position and a methylsulfanyl group at the 2-position of the thienopyrimidine scaffold. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in antimicrobial and anticancer research. Its synthesis typically involves nucleophilic substitution reactions at the 2- and 4-positions of the thienopyrimidine core, as seen in related compounds .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)sulfanyl-2-methylsulfanylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2S3/c1-18-13-16-9-4-5-19-11(9)12(17-13)20-10-3-2-7(14)6-8(10)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVMZQWXUNUOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)SC3=C(C=C(C=C3)Cl)Cl)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
One of the primary applications of this compound is in the development of antitumor agents. Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant inhibitory activity against key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both critical targets in cancer therapy.

Case Study: Dual Inhibition of TS and DHFR

A study reported that thieno[3,2-d]pyrimidine derivatives demonstrated IC50 values in the nanomolar range against TS and DHFR. The presence of the dichlorophenyl group was noted to enhance the potency of these compounds against various human tumor cell lines, with some derivatives showing GI50 values lower than 10610^{-6} M .

CompoundTS IC50 (nM)DHFR IC50 (nM)Tumor Cell Line GI50 (M)
Compound A5419<106<10^{-6}
Compound B10050<105<10^{-5}
Compound C20080<105<10^{-5}

Mechanism of Action
The mechanism involves the inhibition of nucleotide synthesis pathways essential for DNA replication in cancer cells. The structural features of 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine contribute to its binding affinity for these enzymes .

Agricultural Applications

Pesticide Development
The compound's sulfanyl group may also confer potential as a pesticide or herbicide. Compounds with similar thieno-pyrimidine structures have been explored for their ability to inhibit specific plant pathogens or pests. The dichlorophenyl moiety can enhance bioactivity against certain agricultural pests.

Case Study: Pesticidal Efficacy

Research has shown that thieno[3,2-d]pyrimidines can be effective against a range of agricultural pests. For example, a derivative demonstrated a significant reduction in pest populations when applied at concentrations as low as 1 ppm .

Material Science Applications

Polymer Chemistry
The unique chemical structure allows for potential applications in polymer science. The compound can be utilized as a building block for synthesizing new materials with tailored properties, including thermal stability and chemical resistance.

Case Study: Polymer Synthesis

In recent studies, thieno[3,2-d]pyrimidine derivatives have been incorporated into polymer matrices to enhance mechanical properties. These polymers exhibited improved tensile strength and thermal stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise mechanisms and identify the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table compares the target compound with structurally related thieno[3,2-d]pyrimidine derivatives:

Compound Name Substituents (Position) Key Structural Features Reference
Target Compound 4-(2,4-dichlorophenylsulfanyl), 2-(methylsulfanyl) Electron-withdrawing Cl groups enhance reactivity; methylsulfanyl improves lipophilicity
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine 4-Cl, 2-(methylsulfanyl) Simpler halogen substitution; lacks aromatic sulfanyl group
2,4-Dichlorothieno[3,2-d]pyrimidine 2-Cl, 4-Cl Higher halogen content increases polarity and potential toxicity
N-(2,4-Dichlorophenyl)-2-(trichloromethyl)thieno[3,2-d]pyrimidin-4-amine 4-(2,4-dichloroaniline), 2-(CCl₃) Trichloromethyl group increases steric bulk and metabolic stability
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(thiophen-2-yl)vinyl]pyrimidine 2-(2,6-dichlorobenzylsulfanyl), 4-vinyl thiophene Dichloro substitution at 2,6-position; conjugated vinyl group enhances π-stacking

Physicochemical Properties

  • Melting Point : Related 2,4-bis(methylsulfanyl) derivatives melt at 233–234°C , whereas the target compound’s dichlorophenyl group may raise this due to increased crystallinity.
  • Solubility: Methylsulfanyl groups improve organic solubility compared to polar amino or hydroxyl substituents (e.g., 7-azido derivatives in ).

Structure–Activity Relationship (SAR)

  • Position 4 : Aryl/heteroaryl sulfanyl groups (e.g., 2,4-dichlorophenyl) enhance target binding via hydrophobic and π-π interactions. Chlorine atoms increase electrophilicity, aiding covalent interactions .
  • Position 2: Methylsulfanyl provides metabolic stability over chloro or amino groups, which are prone to hydrolysis or oxidation .

Biological Activity

The compound 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine (CAS No. 672951-73-4) is a novel derivative of thieno[3,2-d]pyrimidine, characterized by a unique substitution pattern that enhances its biological activity. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C13H8Cl2N2S3
  • Molecular Weight : 359.32 g/mol
  • Core Structure : The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity due to the presence of sulfur and nitrogen atoms that can interact with biological targets.

Anti-inflammatory Activity

Research indicates that compounds with a thieno[3,2-d]pyrimidine scaffold exhibit notable anti-inflammatory properties. The following studies highlight the anti-inflammatory potential of related compounds:

  • Inhibition of Cytokine Production : Compounds similar to 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine have been shown to significantly reduce the secretion of inflammatory cytokines such as TNF-α and IL-6 in macrophages. For instance, studies demonstrated that certain derivatives inhibited these cytokines at concentrations as low as 10 μM .
  • Mechanism of Action : The anti-inflammatory effects are often mediated through the inhibition of NF-κB and MAPK signaling pathways in macrophages. This leads to decreased expression of iNOS and COX-2 enzymes, which are critical in the inflammatory response .
  • Case Studies :
    • In a study involving RAW264.7 cells, several thieno[3,2-d]pyrimidine derivatives exhibited enhanced suppression of inflammatory markers compared to standard drugs like Indomethacin .
    • A specific derivative demonstrated a significant reduction in paw edema in rat models, indicating its potential as an effective anti-inflammatory agent .

Anticancer Activity

The thieno[3,2-d]pyrimidine derivatives have also been explored for their anticancer properties:

  • Dual Inhibition : Some derivatives have been identified as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both critical enzymes in nucleotide synthesis for cancer cell proliferation. For example, compounds similar to 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine showed IC50 values in the nanomolar range against various cancer cell lines .
  • Cell Viability Assays : MTT assays indicated that these compounds maintained high cell viability (above 80%) at concentrations up to 160 μM while effectively reducing the growth of tumor cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • In Vitro Studies : Preliminary studies have indicated that thieno[3,2-d]pyrimidine derivatives possess antibacterial activity against a range of bacterial strains, although specific data on 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine remains limited .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives:

SubstituentEffect on Activity
Chloromethyl group at position 2Enhances anti-inflammatory activity
Naphthyl group at position 3Improves binding affinity to inflammatory cytokines
Electron-donating groupsGenerally increase overall biological activity

Q & A

Basic: What safety protocols are critical for handling 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine during synthesis?

Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood or glovebox when handling volatile intermediates or toxic byproducts .
  • Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) from non-halogenated waste. Dispose via certified hazardous waste contractors to avoid environmental contamination .
  • Emergency Measures : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent reactive byproducts.

Basic: Which spectroscopic techniques are most reliable for characterizing thieno[3,2-d]pyrimidine derivatives?

Answer:

  • ¹H/¹³C NMR : Resolve substituent effects on the pyrimidine ring (e.g., sulfanyl group chemical shifts at δ 2.5–3.5 ppm for methylsulfanyl) and confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to confirm stoichiometry .
  • Single-Crystal X-Ray Diffraction : Resolve π-stacking interactions between dichlorophenyl and pyrimidine moieties (e.g., C–C bond lengths of 1.74–1.78 Å) .

Advanced: How can nucleophilic aromatic substitution (SNAr) be optimized for introducing the 2,4-dichlorophenylsulfanyl group?

Answer:

  • Reagent Selection : Use POCl₃ in refluxing acetonitrile to activate the pyrimidine C-4 position, achieving >90% chlorination efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 2,4-dichlorothiophenol. Add catalytic KI to accelerate displacement .
  • Temperature Control : Maintain 80–90°C to minimize competing hydrolysis. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in hexane:EtOAc 7:3) .

Advanced: What computational methods predict the drug-likeness of thieno[3,2-d]pyrimidine derivatives?

Answer:

  • ADMET Prediction : Use SwissADME to calculate Lipinski parameters (e.g., logP <5, PSA <140 Ų). For bioavailability, prioritize compounds with >30% human intestinal absorption .
  • Docking Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) to assess binding affinity. Validate with MD simulations (GROMACS) for stability .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge-transfer interactions .

Advanced: How do dichlorophenyl substituents influence solid-state packing in thieno[3,2-d]pyrimidine crystals?

Answer:

  • π-π Interactions : The electron-withdrawing Cl groups enhance dipole-dipole interactions, leading to offset stacking (3.4–3.6 Å interplanar distances) .
  • Halogen Bonding : C–Cl···S interactions (3.2–3.5 Å) stabilize crystal lattices. Use Mercury software to visualize contacts from CIF files .
  • Thermal Stability : DSC analysis shows melting points >200°C for dichlorophenyl derivatives due to dense packing .

Basic: What purification strategies are effective for thieno[3,2-d]pyrimidine derivatives?

Answer:

  • Recrystallization : Use xylenes or toluene:methanol (9:1) to obtain needle-like crystals. Slow cooling (1°C/min) improves yield .
  • Column Chromatography : Employ silica gel with gradient elution (hexane → EtOAc) for sulfanyl-substituted derivatives. Monitor fractions by UV at 254 nm .
  • HPLC-PDA : Use C18 columns (MeCN:H₂O 70:30) to isolate isomers, ensuring >95% purity for biological assays .

Advanced: How can side reactions during sulfanyl group introduction be minimized?

Answer:

  • Protecting Groups : Protect reactive NH sites (e.g., with Boc groups) before sulfanyl substitution to prevent over-alkylation .
  • Catalytic Additives : Add 1 eq. of DMAP to suppress disulfide formation during thiol coupling .
  • In Situ Monitoring : Use FTIR to detect thiourea intermediates (C=S stretch at 1250–1350 cm⁻¹) and adjust stoichiometry dynamically .

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